4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester
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Overview
Description
4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a benzoyl group substituted with a chloro and morpholine-4-sulfonyl group, linked to a piperazine ring, which is further connected to an ethyl ester group. Its unique structure allows it to participate in diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Benzoyl Intermediate:
Piperazine Coupling: The benzoyl intermediate is then reacted with piperazine under controlled conditions to form the piperazine-benzoyl compound.
Esterification: Finally, the carboxylic acid group of the piperazine-benzoyl compound is esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production time. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine-4-sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The chloro group in the benzoyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl-piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The morpholine-4-sulfonyl group, in particular, is known for its bioactive properties.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The presence of the piperazine ring is significant as it is a common motif in many pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The morpholine-4-sulfonyl group is particularly important for its binding affinity and specificity, while the piperazine ring enhances its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperidine-1-carboxylic acid ethyl ester: Similar structure but with a piperidine ring instead of piperazine.
4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid: Similar structure but without the ester group.
Uniqueness
The unique combination of the chloro, morpholine-4-sulfonyl, and piperazine groups in 4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester provides it with distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(4-chloro-3-morpholin-4-ylsulfonylbenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O6S/c1-2-28-18(24)21-7-5-20(6-8-21)17(23)14-3-4-15(19)16(13-14)29(25,26)22-9-11-27-12-10-22/h3-4,13H,2,5-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICOOPXYHIKIRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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